5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one
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Overview
Description
5-(2,4-Dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one is a complex organic compound belonging to the class of fused chromeno-pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidin-5-yl core. One common approach is the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. This method allows for the formation of the fused chromeno-pyrimidine structure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce additional hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated or halogenated versions of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity may be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: Its derivatives could be investigated for their pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry: The compound's unique structure may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidin-5-yl derivatives: These compounds share the chromeno-pyrimidin core but may differ in their substituents and functional groups.
Pyrimidin-4(5H)-one derivatives: These compounds feature the pyrimidin-4(5H)-one moiety and can vary in their additional substituents.
Uniqueness: 5-(2,4-Dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one stands out due to its specific arrangement of hydroxyl groups and the fused chromeno-pyrimidin structure, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6/c20-10-8(11(21)17-14(23)16-10)7-5-3-1-2-4-6(5)25-13-9(7)12(22)18-15(24)19-13/h1-4,7-8H,(H2,18,19,22,24)(H2,16,17,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOASCKTVMEBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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